![molecular formula C6H13NO2 B1625629 DL-Leucine-2-13C CAS No. 65792-32-7](/img/structure/B1625629.png)
DL-Leucine-2-13C
Overview
Description
DL-Leucine-2-13C is a variant of the amino acid leucine, where the second carbon atom is a Carbon-13 isotope . It is often used in research applications, particularly in biomolecular NMR, metabolism, metabolomics, and proteomics .
Molecular Structure Analysis
The molecular formula of DL-Leucine-2-13C is (CH3)2CHCH2*CH (NH2)CO2H . The molecular weight is 132.17 .Physical And Chemical Properties Analysis
DL-Leucine-2-13C is a solid at room temperature . It has a molecular weight of 132.17 .Scientific Research Applications
Role in Protein Metabolism
DL-Leucine-2-13C has been extensively studied for its implications in protein metabolism. Leucine, a branched-chain amino acid, is a pivotal regulator of protein turnover in muscle. Research by Buse and Reid (1975) demonstrates that leucine can stimulate the incorporation of radiolabeled precursors into muscle proteins, suggesting its significant role in muscle protein synthesis and degradation (Buse & Reid, 1975). This effect is attributed to leucine's capability to inhibit protein degradation and promote protein synthesis, making it crucial for maintaining muscle mass and function.
Application in Stable Isotope Labeling
The synthesis and application of DL-[2-13C]leucine in scientific research offer valuable insights into protein dynamics and metabolism. Viswanatha, Larsen, and Hruby (1979) prepared DL-[2-13C]leucine and utilized it for labeling peptides, demonstrating its utility in studying peptide hormone synthesis and providing a tool for biochemical research (Viswanatha, Larsen, & Hruby, 1979).
Investigating Intracellular Processes
Matthews et al. (1982) employed L-[1-13C]leucine in a study to measure human intracellular leucine tracer enrichment. Their work illustrates the method's effectiveness in probing intracellular processes and leucine's metabolism, which has implications for understanding protein synthesis and breakdown at the cellular level (Matthews et al., 1982).
Leucine in Cell Culture and Proteomics
The use of 13C-labeled leucine, such as DL-Leucine-2-13C, has also revolutionized proteomics and cell biology research. Ong, Kratchmarova, and Mann (2003) discuss the use of 13C-labeled arginine and leucine in stable isotope labeling by amino acids in cell culture (SILAC), highlighting its application in accurate quantitation of protein abundances in cell culture models. This method allows for the detailed analysis of protein expression and interaction in various biological contexts, showcasing the versatility of 13C-labeled amino acids in scientific research (Ong, Kratchmarova, & Mann, 2003).
Safety and Hazards
properties
IUPAC Name |
2-amino-4-methyl(213C)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13CH](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514734 | |
Record name | (2-~13~C)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Leucine-2-13C | |
CAS RN |
65792-32-7 | |
Record name | (2-~13~C)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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